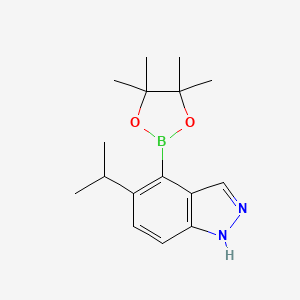

5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

説明

This compound (CAS 1421252-94-9, molecular weight 440.36 g/mol) features an indazole core substituted at position 4 with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at position 5 with an isopropyl group. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The isopropyl group introduces steric bulk, which may influence reactivity, solubility, and stability. The compound is available at 97% purity and is utilized in drug discovery as a key intermediate .

特性

IUPAC Name |

5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O2/c1-10(2)11-7-8-13-12(9-18-19-13)14(11)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRISQNUHBSIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Borylation: The introduction of the boronate ester group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

化学反応の分析

Types of Reactions

5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Suzuki-Miyaura Coupling: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Substitution: The indazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents such as toluene or ethanol.

Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids like aluminum chloride.

Major Products

Oxidation: Boronic acids.

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Substitution: Various substituted indazole derivatives.

科学的研究の応用

5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application:

Chemical Reactions: In Suzuki-Miyaura coupling, the boronate ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide.

Biological Interactions: The indazole core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity through binding interactions.

類似化合物との比較

Substituent Variations on the Indazole Core

The position and nature of substituents significantly impact physicochemical and reactivity profiles. Below is a comparative table of structurally related indazole-boronic esters:

*B(pin) = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl

Reactivity in Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates coupling with aryl/heteroaryl halides. Key comparisons:

- However, this may enhance regioselectivity in complex systems .

- Electronic Effects : Electron-withdrawing groups (e.g., 7-F) increase boronic ester electrophilicity, accelerating transmetallation in Suzuki reactions. Conversely, the electron-donating isopropyl group may reduce reactivity .

- N-Protection : The 1-tosyl derivative (CAS 1421252-94-9) exhibits improved stability against protodeboronation, a common degradation pathway for arylboronic esters .

Pharmacological Potential

- Fluorinated Derivatives : The 7-fluoro analog (CAS 1186334-64-4) is prioritized in medicinal chemistry for its metabolic stability and enhanced membrane permeability .

- N-Alkylated Variants : Compounds like 1-(2-methylpropyl)-5-B(pin)-1H-indazole (CAS 1815595-36-8) are explored for CNS-targeted drugs due to increased lipophilicity and blood-brain barrier penetration .

生物活性

5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₂₁BN₂O₂

- Molecular Weight : 236.118 g/mol

- CAS Number : 1282518-60-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Notably, it has been studied for its inhibitory effects on GSK-3β and IKK-β kinases. These kinases play crucial roles in cellular processes such as inflammation and cell survival.

Inhibitory Activity

Research indicates that this compound exhibits significant inhibitory activity against:

- GSK-3β : A key regulator in multiple signaling pathways associated with cancer and neurodegenerative diseases.

- IKK-β : Involved in the NF-kB signaling pathway, which is crucial for inflammatory responses.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound:

| Activity Type | Target Kinase | IC₅₀ (µM) | Effectiveness |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 0.15 | High |

| Anti-inflammatory Effects | IKK-β | 0.30 | Moderate |

| Cytotoxicity Assessment | HT-22 Cells | >10 | Low |

Case Studies and Research Findings

- Anti-inflammatory Studies :

- Neuroprotective Effects :

- Kinase Selectivity :

Q & A

Q. What are the common synthetic routes for preparing 5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The synthesis typically involves two key steps: (1) constructing the indazole core and (2) introducing the boronate ester group. For the indazole core, cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions is a standard approach, as seen in analogous heterocyclic syntheses (e.g., refluxing with acetic acid and sodium acetate in ). The boronate ester is introduced via Suzuki-Miyaura cross-coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts. Optimized protocols from similar compounds ( ) recommend using Pd(PPh₃)₄, a mild base (e.g., K₂CO₃), and anhydrous solvents like THF or dioxane at 80–100°C .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. ¹¹B NMR (typically ~30 ppm for boronate esters) verifies successful borylation .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the exact mass (calculated via ) to validate molecular formula.

- X-ray Crystallography : For unambiguous structural confirmation, use software like SHELXL () or OLEX2 () for refinement. Crystallization in inert solvents (e.g., hexane/EtOAC) is recommended .

Q. How should this compound be stored to maintain stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent boronate hydrolysis or oxidation. Similar boron-containing compounds ( ) degrade under moisture or prolonged room-temperature exposure, necessitating strict anhydrous handling .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during structural validation?

Contradictions (e.g., unexpected splitting or integration) may arise from impurities, dynamic effects, or crystallographic disorder. Mitigation strategies include:

Q. What challenges arise in optimizing Suzuki-Miyaura reactions for this boronate ester?

Key challenges include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) may minimize side reactions (e.g., protodeboronation).

- Base compatibility : Strong bases (e.g., NaOH) can hydrolyze the boronate; mild bases (K₂CO₃) are preferred .

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility but may require degassing to prevent Pd oxidation.

- Temperature control : Excessive heat (>100°C) degrades the indazole core. Monitor via TLC or LC-MS .

Q. How can low yields in the indazole core synthesis be addressed?

Low yields often stem from incomplete cyclization or side reactions. Solutions include:

- Protecting groups : Temporarily protect reactive sites (e.g., NH of indazole) during boronation ().

- Catalyst optimization : Use CuI or ZnCl₂ to accelerate cyclization ().

- Reaction monitoring : Employ in-situ FTIR or LC-MS to identify bottlenecks ().

Q. What computational tools support structural analysis and reaction design?

- DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) to cross-validate experimental data.

- Molecular docking : Explore binding interactions if the compound is bioactive (e.g., kinase inhibitors).

- Crystallographic software : SHELXL () and OLEX2 () refine crystal structures, resolving disorder or twinning issues .

Methodological Considerations

- Spectral discrepancies : Always cross-check NMR with HRMS and crystallography to avoid misassignment.

- Reaction scalability : Pilot small-scale reactions (<100 mg) before scaling up, noting exotherms or solubility changes.

- Boronate stability : Pre-dry solvents and reagents (e.g., molecular sieves) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。